molecular formula C20H16N2O7 B2796120 ethyl 5-[5-acetyl-3-(benzoylamino)-2-oxo-2H-pyran-6-yl]-3-isoxazolecarboxylate CAS No. 341966-24-3

ethyl 5-[5-acetyl-3-(benzoylamino)-2-oxo-2H-pyran-6-yl]-3-isoxazolecarboxylate

Cat. No.: B2796120
CAS No.: 341966-24-3
M. Wt: 396.355
InChI Key: ONYRFKCTSMWYDN-UHFFFAOYSA-N
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Description

Ethyl 5-[5-acetyl-3-(benzoylamino)-2-oxo-2H-pyran-6-yl]-3-isoxazolecarboxylate is a complex organic compound with a molecular formula of C20H16N2O7 and a molecular weight of 396.36 g/mol. This compound is characterized by its intricate structure, which includes multiple functional groups such as ester, amide, and oxazole rings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-[5-acetyl-3-(benzoylamino)-2-oxo-2H-pyran-6-yl]-3-isoxazolecarboxylate typically involves multi-step organic reactions. One common approach is the condensation of appropriate precursors under controlled conditions to form the desired compound. The reaction conditions often require the use of strong bases or acids, and the process may involve heating and cooling cycles to ensure proper formation of the product.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors that allow for precise control of temperature, pressure, and reactant concentrations. Continuous flow chemistry techniques may also be employed to enhance efficiency and yield. The use of catalysts and optimized reaction conditions helps in achieving high purity and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are commonly used under acidic conditions.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous ether or alcohol solvents.

  • Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles such as sodium methoxide (NaOCH3) in methanol.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of substituted esters or amides.

Scientific Research Applications

Chemistry: In the field of chemistry, ethyl 5-[5-acetyl-3-(benzoylamino)-2-oxo-2H-pyran-6-yl]-3-isoxazolecarboxylate is used as a building block for synthesizing more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.

Biology: . Its structural complexity allows it to interact with biological targets in a specific manner, aiding in the discovery of new drugs.

Medicine: In medicinal chemistry, this compound is explored for its pharmacological properties. It may serve as a lead compound for the development of new therapeutic agents, especially in the treatment of diseases involving oxidative stress or inflammation.

Industry: The compound finds use in the chemical industry as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical transformations makes it valuable in the production of high-performance materials.

Mechanism of Action

The mechanism by which ethyl 5-[5-acetyl-3-(benzoylamino)-2-oxo-2H-pyran-6-yl]-3-isoxazolecarboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Ethyl 5-[5-acetyl-3-(benzoylamino)-2-oxo-2H-pyran-6-yl]-1,2-oxazole-3-carboxylate

  • Ethyl 5-[5-acetyl-3-(benzoylamino)-2-oxo-2H-pyran-6-yl]-1,2-thiazole-3-carboxylate

Uniqueness: Ethyl 5-[5-acetyl-3-(benzoylamino)-2-oxo-2H-pyran-6-yl]-3-isoxazolecarboxylate stands out due to its specific structural features, such as the presence of the isoxazole ring, which imparts unique chemical and biological properties compared to its thiazole analogs. These differences can influence its reactivity, stability, and biological activity, making it a valuable compound in various applications.

Properties

IUPAC Name

ethyl 5-(3-acetyl-5-benzamido-6-oxopyran-2-yl)-1,2-oxazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O7/c1-3-27-19(25)15-10-16(29-22-15)17-13(11(2)23)9-14(20(26)28-17)21-18(24)12-7-5-4-6-8-12/h4-10H,3H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONYRFKCTSMWYDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=C1)C2=C(C=C(C(=O)O2)NC(=O)C3=CC=CC=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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